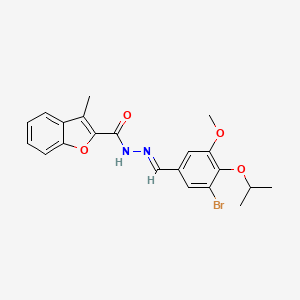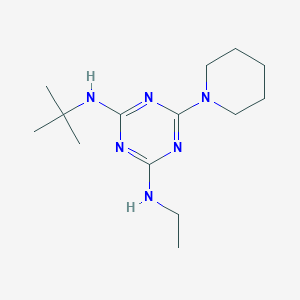
N-(tert-butyl)-N'-ethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N'-ethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine, commonly known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in various signaling pathways.
Mécanisme D'action
TAK-659 inhibits the activity of BTK, ITK, and JAK3 by binding to the ATP-binding site of these kinases, thereby preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of B-cell signaling, T-cell signaling, and cytokine signaling, which are involved in various diseases.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to have anti-inflammatory activity in preclinical studies of autoimmune disorders and inflammatory diseases, including rheumatoid arthritis and psoriasis. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its potent and selective inhibition of BTK, ITK, and JAK3, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the long-term safety and efficacy of TAK-659 in humans have not yet been established, and further studies are needed to determine its optimal dosing regimen and potential drug interactions.
Orientations Futures
There are several potential future directions for the development of TAK-659. One direction is the evaluation of TAK-659 in combination with other therapeutic agents, such as monoclonal antibodies and chemotherapy, for the treatment of B-cell malignancies. Another direction is the evaluation of TAK-659 in combination with other kinase inhibitors for the treatment of autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in humans, as well as its potential for drug resistance and the development of new analogs with improved solubility and pharmacokinetic properties.
Conclusion:
In conclusion, TAK-659 is a promising small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 has been shown to inhibit the activity of BTK, ITK, and JAK3, which are involved in various signaling pathways. TAK-659 has potent anti-tumor and anti-inflammatory activity in preclinical studies, with a favorable safety profile. However, further studies are needed to determine the long-term safety and efficacy of TAK-659 in humans, as well as its potential for drug resistance and the development of new analogs with improved solubility and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting from the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with tert-butylamine to form N-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with ethylamine and 1-piperidinecarboxaldehyde to produce the final product, N-(tert-butyl)-N'-ethyl-6-(1-piperidinyl)-1,3,5-triazine-2,4-diamine.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit the activity of BTK, a kinase that plays a crucial role in B-cell signaling and is a key target in the treatment of B-cell malignancies. TAK-659 has also been shown to inhibit the activity of ITK and JAK3, which are involved in T-cell signaling and cytokine signaling, respectively.
Propriétés
IUPAC Name |
2-N-tert-butyl-4-N-ethyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6/c1-5-15-11-16-12(19-14(2,3)4)18-13(17-11)20-9-7-6-8-10-20/h5-10H2,1-4H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTIAUCHIASBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2CCCCC2)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)
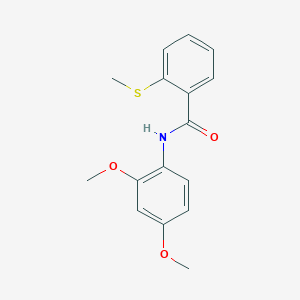
![7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5774434.png)
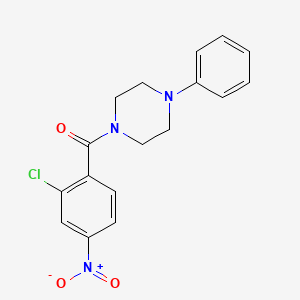
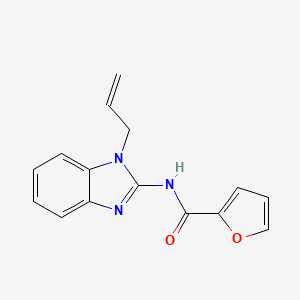

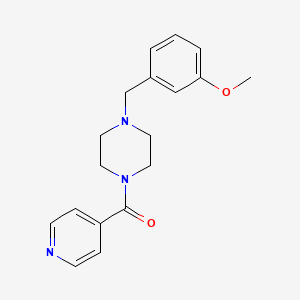
![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)
![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)
